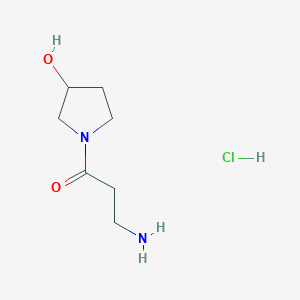

3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride

Übersicht

Beschreibung

3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride: is a chemical compound with a unique structure that includes an amino group, a hydroxy group, and a pyrrolidinyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as the formation of the pyrrolidinyl ring, introduction of the amino group, and subsequent hydrolysis and purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its unique structural properties. It has been investigated for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Studies have shown that derivatives of this compound exhibit promising DPP-IV inhibitory activity, leading to improved glycemic control in animal models.

Biological Studies

In biological research, 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a valuable tool for understanding metabolic pathways and developing new inhibitors for therapeutic purposes.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it an essential intermediate in organic synthesis .

Case Study: DPP-IV Inhibition

A study investigated the DPP-IV inhibitory potential of various derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values in the range of 10-20 µM, demonstrating significant potential for glycemic control in diabetic models .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Derivative A | 15 | DPP-IV Inhibition |

| Derivative B | 12 | Enhanced Insulin Secretion |

| Derivative C | 18 | Glucagon Reduction |

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting its potential use in developing treatments for metabolic disorders.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-methyl-1-butanone hydrochloride

- 1-(3’-aminobenzisoxazol-5’-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2’-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

Comparison: Compared to similar compounds, 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxy group on the pyrrolidinyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride is a compound that has garnered attention in the fields of pharmacology and toxicology, primarily due to its structural similarity to other psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₄ClN₂O₂

- Molecular Weight : 194.65 g/mol

The presence of an amino group and a hydroxyl group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Stimulant Activity

Research indicates that compounds similar to this compound often exhibit stimulant properties. These substances can enhance the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness and energy levels.

In a study examining synthetic cathinones, which share structural characteristics with this compound, it was noted that these substances could provoke significant increases in locomotor activity in animal models, suggesting a stimulatory effect on the central nervous system (CNS) .

Neurotoxicity

Despite potential therapeutic applications, there are significant concerns regarding the neurotoxicity of this class of compounds. Studies have shown that certain synthetic cathinones can lead to oxidative stress and mitochondrial dysfunction in neuronal cells, resulting in cell death . The implications for long-term use are concerning, particularly given the compound's structural similarities to known neurotoxic agents.

Acute Toxicity

The acute toxicity of this compound has not been extensively documented; however, its classification within the broader category of synthetic stimulants suggests a risk for severe adverse effects. Case reports indicate that users may experience symptoms such as agitation, tachycardia, and hypertension following administration .

Long-term Effects

Long-term exposure to similar compounds has been associated with various psychiatric disorders, including anxiety, depression, and psychosis. Research highlights that the chronic use of stimulants can lead to significant alterations in brain chemistry and function .

Case Studies

Case Study 1: Neuropsychiatric Effects

A case study involving a cohort of users reported heightened anxiety and paranoia after consumption of synthetic cathinones similar to this compound. Participants exhibited increased heart rates and elevated blood pressure during acute episodes .

Case Study 2: Toxicological Analysis

In a forensic analysis of substances seized from recreational drug users, this compound was identified alongside other synthetic cathinones. Toxicological screening revealed significant alterations in metabolic pathways indicative of liver stress and potential hepatotoxicity .

Research Findings

Recent studies have focused on the metabolic pathways associated with synthetic cathinones. The metabolism typically involves phase I reactions (oxidation and reduction) followed by phase II conjugation reactions (glucuronidation) to facilitate excretion . Understanding these pathways is crucial for developing effective detection methods in biological samples.

Eigenschaften

IUPAC Name |

3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-3-1-7(11)9-4-2-6(10)5-9;/h6,10H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGAUXBONWQNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.